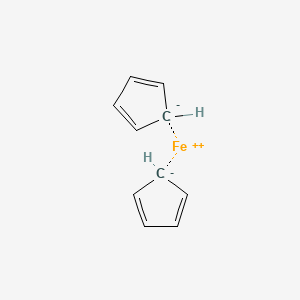

Cyclopentane; iron

货号 B8563310

分子量: 186.03 g/mol

InChI 键: KTWOOEGAPBSYNW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08197650B2

Procedure details

Approximately 10 mmol mesitylene solution of vinylferrocene (VFc) or ferrocenecarboxaldehyde (FcA) was put in a round bottom flask and bubbled with nitrogen or argon gas for at least 30 min. A piece of the H-terminated silicon substrate was then immersed in the solution and allowed to react with VFc or FcA for about 12 h under reflux at about 150° C. in an oil bath. During the reaction, the solution was also purged with nitrogen (or argon) to eliminate dissolved oxygen and to prevent the substrate from being oxidized. After the reaction, the substrate derivatized with VFc or FcA was rinsed with dichloromethane, acetonitrile and methanol, and dried under a stream of nitrogen gas. The derivatization of the H-terminated surface with ferrocene moieties as described in Example 2 is illustrated in FIG. 5.

Name

vinylferrocene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])C=C(C)C=1.C([C-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1)=C.[CH-]1C=CC=C1.[Fe+2:22].[C-]1(C=O)C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>>[CH-:5]1[CH:6]=[CH:1][CH:9]=[CH:7]1.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:22] |f:1.2.3,4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC(=C1)C)C)C

|

|

Name

|

vinylferrocene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]

|

Step Two

|

Name

|

VFc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled with nitrogen or argon gas for at least 30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react with VFc or FcA for about 12 h

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was also purged with nitrogen (or argon)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to eliminate dissolved oxygen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with dichloromethane, acetonitrile and methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under a stream of nitrogen gas

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08197650B2

Procedure details

Approximately 10 mmol mesitylene solution of vinylferrocene (VFc) or ferrocenecarboxaldehyde (FcA) was put in a round bottom flask and bubbled with nitrogen or argon gas for at least 30 min. A piece of the H-terminated silicon substrate was then immersed in the solution and allowed to react with VFc or FcA for about 12 h under reflux at about 150° C. in an oil bath. During the reaction, the solution was also purged with nitrogen (or argon) to eliminate dissolved oxygen and to prevent the substrate from being oxidized. After the reaction, the substrate derivatized with VFc or FcA was rinsed with dichloromethane, acetonitrile and methanol, and dried under a stream of nitrogen gas. The derivatization of the H-terminated surface with ferrocene moieties as described in Example 2 is illustrated in FIG. 5.

Name

vinylferrocene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])C=C(C)C=1.C([C-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1)=C.[CH-]1C=CC=C1.[Fe+2:22].[C-]1(C=O)C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>>[CH-:5]1[CH:6]=[CH:1][CH:9]=[CH:7]1.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:22] |f:1.2.3,4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC(=C1)C)C)C

|

|

Name

|

vinylferrocene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]

|

Step Two

|

Name

|

VFc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled with nitrogen or argon gas for at least 30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react with VFc or FcA for about 12 h

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was also purged with nitrogen (or argon)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to eliminate dissolved oxygen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with dichloromethane, acetonitrile and methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under a stream of nitrogen gas

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |